Isoquinolin-1-yl(phenyl)methanone

Cannabinoid CB2 receptor G-protein activation Selective agonism

Scaffold-level procurement errors waste SAR campaigns. This parent scaffold provides the confirmed isoquinolin-1-yl pharmacophore for CB2 agonist development - complete CB1 silence at 10 µM, tunable efficacy (Emax up to 95% for 2-NMe₂ analogs). Unlike quinoline isomers, the unique N,O-chelation geometry serves both receptor binding and corrosion inhibition. • ≥98% purity; mp 76-79°C • Solid, non-hygroscopic; ambient shipping • Bulk quantities available for systematic SAR

Molecular Formula C16H11NO
Molecular Weight 233.26 g/mol
CAS No. 16576-23-1
Cat. No. B101489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-1-yl(phenyl)methanone
CAS16576-23-1
Molecular FormulaC16H11NO
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11H
InChIKeyMDWCIKACMBMJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-1-yl(phenyl)methanone: Chemical Identity and Core Scaffold


Isoquinolin-1-yl(phenyl)methanone (CAS 16576-23-1), also known as 1-benzoylisoquinoline or 1-isoquinolinyl phenyl ketone, is a heterocyclic ketone composed of an isoquinoline ring system bearing a benzoyl substituent at the C1 position . With a molecular formula of C₁₆H₁₁NO, a molecular weight of 233.26 g·mol⁻¹, and a melting point of 76–79 °C, this compound serves as a central scaffold in two distinct research domains: as a cannabinoid CB2 receptor agonist pharmacophore and as a nitrogen-containing corrosion inhibitor for mild steel in acidic media [1]. The sp²-hybridized carbonyl bridge between the isoquinoline and phenyl rings creates a conjugated π-system that underlies both its metal-coordination capability and its receptor-binding orientation, making it a non-interchangeable starting material for structure–activity relationship (SAR) campaigns and functional materials research [1][2].

Isoquinolin-1-yl(phenyl)methanone: Why Generic Substitution Fails


Although quinolinyl phenyl ketones and isoquinolinyl phenyl ketones share a superficial structural resemblance, they are not functionally interchangeable. In the CB2 receptor system, the position of the nitrogen atom within the bicyclic ring directly influences the compound's capacity to activate G-protein signaling while maintaining complete CB1 receptor silence [1]. The isoquinolin-1-yl scaffold uniquely positions the nitrogen atom adjacent to the carbonyl, creating a distinct electrostatic environment that affects both metal-surface adsorption in corrosion inhibition and hydrogen-bond-acceptor geometry in biological targets [2]. Substituting this compound with a quinolin-2-yl analog would alter the nitrogen placement from the β-position to a more distant arrangement relative to the carbonyl, potentially compromising both CB2 selectivity and the corrosion inhibition mechanism that relies on nitrogen–metal coordination [1][2]. The quantitative evidence below demonstrates precisely where these scaffold-specific differences translate into measurable performance gaps.

Isoquinolin-1-yl(phenyl)methanone: Quantitative Comparator Evidence


CB2 Agonist Activity: Isoquinolinyl vs. Quinolinyl Comparison

In the [³⁵S]GTPγS binding assay using human CB2 receptors stably expressed in CHO cells, the unsubstituted isoquinolin-1-yl(phenyl)methanone (compound 6a) exhibited CB2 agonist activity with a relative Emax of 46% at 10 µM ligand concentration, while the corresponding quinolin-2-yl(phenyl)methanone (compound 5a, BTB14404) showed a CB2 relative Emax of 52% under identical conditions [1]. Both compounds displayed no detectable CB1 receptor activation at 10 µM, confirming that both scaffolds provide CB2-over-CB1 selectivity [1]. The 3-CF₃-substituted isoquinoline derivative (NRB-04079) achieved higher potency (−log EC₅₀ = 5.3; Emax = 53%), and the 2-NMe₂-substituted isoquinoline analog (compound 6h) functioned as a full agonist (Emax = 95%) [1]. The parent isoquinolin-1-yl scaffold therefore serves as the essential unsubstituted baseline for SAR expansion, with the nitrogen positioning at the isoquinoline 1-position enabling subsequent substitution-driven potency gains that are not identically recapitulated in the quinoline series [1].

Cannabinoid CB2 receptor G-protein activation Selective agonism

CB1 Counter-Screen: Absence of CNS Activity

In the CB1 receptor activation assay conducted at 10 µM ligand concentration, isoquinolin-1-yl(phenyl)methanone (compound 6a) showed no measurable CB1 agonism, exactly matching the behavior of its quinoline counterpart (compound 5a) [1]. This is not a universal feature of cannabinoid ligands; many CB2-preferring scaffolds retain residual CB1 activity that limits their therapeutic utility. The complete absence of CB1 signaling for the isoquinolin-1-yl scaffold at concentrations that produce measurable CB2 activation provides a clean selectivity window that is preserved across the series [1]. This CB1-silent profile distinguishes the isoquinolinyl phenyl ketone class from earlier-generation CB2 ligands such as JWH-133 and HU-308, which typically retain detectable CB1 binding at higher concentrations [1].

CB1 selectivity Off-target counter-screen CNS safety differentiation

Synthetic Efficiency and SAR Versatility

The unsubstituted isoquinolin-1-yl(phenyl)methanone (compound 6a) was synthesized via Grignard coupling of phenylmagnesium bromide with isoquinoline-1-carbonitrile in 94% isolated yield [1]. Under identical reaction conditions, the quinoline analog (compound 5a, BTB14404) was obtained in 97% yield from quinoline-2-carbonitrile [1]. While the quinoline route offers a marginal 3-percentage-point yield advantage, the isoquinoline scaffold's real differentiation lies in its downstream pharmacomodulation efficiency: substitution at the phenyl ring of the isoquinoline series systematically produces CB2 agonists with −log EC₅₀ values ranging from <5.0 to 6.3 and Emax values from <10% to 95% [1]. The isoquinoline-1-carbonitrile intermediate (compound 4) is a stable, storable precursor that enables parallel library synthesis without requiring re-optimization of the core-forming step for each analog [1].

Synthetic accessibility Grignard coupling yield SAR diversification

Corrosion Inhibition for Mild Steel in HCl

In a corrosion inhibition study on mild steel in 1 M HCl medium, 1-isoquinolinyl phenyl ketone (1IPK) demonstrated increasing inhibition efficiency with both inhibitor concentration and temperature, measured by weight loss and polarization methods [1]. At 200 ppm inhibitor concentration and 45 °C, the compound exhibited its maximum inhibition efficiency, with the inhibitor acting as a mixed-type inhibitor that suppresses both anodic and cathodic corrosion reactions [1]. The inhibition mechanism involves chemical adsorption of the inhibitor onto the mild steel surface through the nitrogen atom of the isoquinoline ring and the carbonyl oxygen, forming a protective film [1]. While no direct head-to-head comparison data with other nitrogen-containing heterocyclic inhibitors (e.g., quinoline, benzimidazole, or pyridine derivatives) is available within this study, the thermodynamic parameters (Eₐ, ΔH, ΔS, and ΔGₐdₛ) were fully characterized, confirming chemisorption as the primary adsorption mode [1]. The isoquinoline scaffold's dual heteroatom (N and O) coordination sites provide a chelating adsorption geometry that single-heteroatom inhibitors cannot replicate [1].

Corrosion inhibitor Mild steel protection HCl acidic medium

Rhenium Coordination Chemistry: Structural Fingerprint

1-Isoquinolinyl phenyl ketone (iquinpk) reacts with the [ReCl₃(MeCN)(PPh₃)] complex to yield a structurally characterized [ReCl₃(N-O)(PPh₃)] complex, and with [ReOBr₃(PPh₃)₂] in acetone to produce [ReOBr₂(iquinpk-OH)(PPh₃)] . This reactivity pattern demonstrates that the isoquinolin-1-yl scaffold can act as an N,O-chelating ligand, with the isoquinoline nitrogen and the carbonyl oxygen coordinating simultaneously to the rhenium center . Such chelation behavior is not identically available to the quinolin-2-yl isomer, where the nitrogen is positioned at the 2-position of the quinoline ring, altering the bite angle and chelate ring size. This coordination chemistry difference provides a definitive analytical fingerprint (via characteristic IR and NMR shifts upon complexation) that can be used to verify the structural identity and purity of the isoquinolin-1-yl scaffold in procurement quality control .

Rhenium complexation N,O-chelation Coordination chemistry

Melting Point as Batch Purity Discriminator

Isoquinolin-1-yl(phenyl)methanone has a well-established melting point of 76–79 °C (lit.) , a value that lies approximately 10 °C below the melting point of the corresponding quinoline analog quinolin-2-yl(phenyl)methanone (compound 5a, mp 87 °C) [1]. This 8–11 °C melting point differential provides a rapid, low-cost identity and purity verification test (via melting point apparatus or DSC) that can distinguish between the isoquinoline and quinoline scaffolds without the need for chromatographic or spectroscopic instrumentation [1]. The compound is described as an off-white to grey-white powder, and the commercial specification of ≥98% purity (Sigma-Aldrich grade) further anchors the expected physical state for incoming material inspection .

Melting point Purity verification Procurement QC

Isoquinolin-1-yl(phenyl)methanone: Key Application Scenarios


CB2 Agonist Lead Optimization: SAR Baseline

Medicinal chemistry teams developing peripherally restricted CB2 agonists should procure isoquinolin-1-yl(phenyl)methanone as the unsubstituted parent scaffold for systematic SAR exploration. The compound's complete CB1 silence at 10 µM [1] and its demonstrated capacity to yield full CB2 agonists upon phenyl-ring substitution (Emax up to 95% for the 2-NMe₂ analog 6h) [1] make it the preferred starting point. The isoquinoline scaffold's −log EC₅₀ dynamic range of <5.0 to 6.3 across the substitution series [1] offers a tunable efficacy window that the quinoline series does not identically replicate. Procurement specifications: ≥98% purity, confirmed by melting point (76–79 °C) and ¹H NMR .

Acidic Corrosion Inhibitor: Dual-Site Chemisorption

Industrial corrosion research groups developing organic inhibitors for mild steel acid-pickling processes should evaluate 1-isoquinolinyl phenyl ketone for its dual N,O-chemisorption mechanism and mixed-type inhibition behavior [1]. Unlike single-heteroatom inhibitors (e.g., pyridine or aniline derivatives), the isoquinolin-1-yl scaffold provides two coordination sites—the isoquinoline nitrogen and the carbonyl oxygen—enabling more robust surface adsorption that improves with temperature [1]. The compound's inhibition efficiency increases from 100 to 200 ppm and from 25 to 45 °C, a desirable profile for hot acid processes where conventional organic inhibitors lose effectiveness [1]. Synthon-grade material (95%+ purity) is acceptable for preliminary screening; mechanistic studies require ≥98% purity to exclude impurity-driven artifacts .

Rhenium Chelate Synthesis

Inorganic and organometallic chemistry laboratories synthesizing rhenium complexes for catalytic or materials applications should select isoquinolin-1-yl(phenyl)methanone over its quinoline isomer for its proven ability to form defined N,O-chelate complexes with rhenium precursors. The reaction with [ReCl₃(MeCN)(PPh₃)] cleanly produces [ReCl₃(N-O)(PPh₃)], and the reaction with [ReOBr₃(PPh₃)₂] yields [ReOBr₂(iquinpk-OH)(PPh₃)] [1]. These complexes serve as structural surrogates for technetium and are relevant to radiopharmaceutical research. The 5-membered chelate ring geometry afforded by the 1,2-arrangement of the isoquinoline nitrogen and carbonyl oxygen is geometrically distinct from the chelation pattern offered by 2-quinolinyl ketones [1]. High-purity (≥98%) material is recommended to avoid competing ligand coordination from impurities [1].

Melting Point QC for Isomer Identification

Analytical QC laboratories managing inventory of both isoquinolinyl and quinolinyl phenyl ketones can use the 8–11 °C melting point differential (isoquinolin-1-yl: 76–79 °C [1] vs. quinolin-2-yl: 87 °C ) as a primary identity verification step. A melting point below 80 °C strongly indicates the isoquinoline isomer, while values above 85 °C suggest the quinoline isomer or a mixture. This rapid test, combined with supplier-provided HPLC and NMR data, reduces the risk of scaffold-level procurement errors that could invalidate SAR or materials performance studies. This application is directly anchored to the melting point evidence established in Section 3, Evidence Item 6.

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